N-Methyl-N-(4-nitrophenyl)acetamide
Description
Significance in Advanced Organic Synthesis and Chemical Research
The primary role of N-Methyl-N-(4-nitrophenyl)acetamide in academic and industrial chemistry is as a synthetic intermediate. medchemexpress.com Its structure contains multiple reactive sites that can be selectively targeted for further chemical transformations. The nitro group, for instance, is a versatile functional group that can be reduced to an amine, which is a key step in the synthesis of more complex molecules. wikipedia.org
Research has demonstrated the utility of related compounds, such as 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, as intermediates in the synthesis of pharmaceuticals. medchemexpress.comgoogle.com For example, a novel synthetic route for the nintedanib (B1663095) intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, starts from p-nitroaniline. This process involves an acyl chlorination reaction followed by a methylation reaction, highlighting the importance of the this compound scaffold in building more complex drug molecules. google.com The reaction conditions for such syntheses are often mild and controllable, making them suitable for large-scale production. google.com
Contextualization within Substituted Anilide and Nitro-Aromatic Compound Chemistry
This compound belongs to two significant classes of organic compounds: substituted anilides and nitro-aromatics.
Substituted Anilides: Anilides are derivatives of aniline (B41778) where an acyl group is attached to the nitrogen atom. Substituted anilides, like this compound, bear additional functional groups on the aromatic ring or the nitrogen atom. wisdomlib.org These compounds are crucial starting materials for synthesizing a wide array of organic molecules, including various derivatives. wisdomlib.orgchempedia.info The presence of both an N-methyl group and a p-nitro group in this compound influences the reactivity of the anilide core, making it a specialized building block.
Nitro-Aromatic Compounds: Nitro-aromatic compounds are characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, which significantly impacts the chemical properties of the molecule. wikipedia.orgscielo.br This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Nitro-aromatics are pivotal intermediates in the chemical industry, serving as precursors for dyes, polymers, and pharmaceuticals. nih.govresearchgate.netrsc.org The nitro group in this compound can be readily converted to other functional groups, making it a versatile handle in multi-step syntheses. researchgate.net
The synthesis of nitro-aromatic compounds is typically achieved through nitration reactions, where a nitro group is introduced into an aromatic molecule using a mixture of nitric and sulfuric acids. nih.gov However, concerns over the environmental impact of these classical methods have driven research into developing more sustainable nitrating agents. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide |
| p-nitroaniline |
| Nintedanib |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(12)10(2)8-3-5-9(6-4-8)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZFYTVXALXRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923634 | |
| Record name | N-Methyl-N-(4-nitrophenyl)acetamide | |
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Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-95-9 | |
| Record name | N-Methyl-N-(4-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
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| Record name | N-Methyl-N-(4-nitrophenyl)acetamide | |
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| Record name | 4-Nitro-N-methylacetanilide | |
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| Record name | N-Methyl-N-(4-nitrophenyl)acetamide | |
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| Record name | N-methyl-N-(4-nitrophenyl)acetamide | |
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| Record name | N-Methyl-N-(4-nitrophenyl)acetamide | |
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Synthetic Methodologies for N Methyl N 4 Nitrophenyl Acetamide
Acylation-Based Synthetic Strategies
Acylation-based syntheses are a common method for the preparation of N-Methyl-N-(4-nitrophenyl)acetamide. These strategies can be further divided into two main approaches: the direct acetylation of a substituted aniline (B41778) precursor and the N-methylation of an acetanilide (B955) intermediate.
Acetylation of Substituted Aniline Precursors
A primary route to this compound involves the direct acetylation of N-methyl-4-nitroaniline. chemicalbook.com This process introduces an acetyl group to the nitrogen atom of the aniline derivative.
The introduction of the acetyl group is accomplished using specific chemical reagents known as acylating agents. Commonly employed agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. learncbse.inchegg.com Acetic anhydride is often preferred due to its moderate reactivity. ias.ac.in The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. youtube.comyoutube.com
Commonly used organic bases include pyridine (B92270) and triethylamine. ias.ac.invedantu.com Pyridine, a basic heterocyclic organic compound, acts as both a base and a nucleophile, catalyzing the reaction. doubtnut.comvedantu.com Triethylamine also serves as an effective proton scavenger. ias.ac.in Inorganic bases like potassium carbonate and sodium carbonate can also be utilized, often in conjunction with phase transfer catalysts. derpharmachemica.com
Table 1: Common Bases in the Acetylation of Anilines
| Base | Type | Function |
|---|---|---|
| Pyridine | Organic | Catalyst, Acid Scavenger doubtnut.comvedantu.com |
| Triethylamine | Organic | Acid Scavenger ias.ac.in |
| Sodium Carbonate | Inorganic | Acid Scavenger derpharmachemica.com |
| Potassium Carbonate | Inorganic | Acid Scavenger derpharmachemica.com |
The choice of solvent and the control of reaction temperature are critical for optimizing the synthesis. Various solvents can be used, including ethyl acetate (B1210297), toluene (B28343), and glacial acetic acid. chemicalbook.comnih.gov For instance, a procedure involving reflux in toluene at temperatures between 30 and 50 °C has been reported. chemicalbook.com Another method specifies the use of glacial acetic acid at room temperature. nih.gov The reaction temperature is carefully controlled to prevent unwanted side reactions. For example, when using a nitrating mixture, the temperature is often kept below 10°C. chemicalbook.com
N-Methylation of Acetanilide Intermediates
An alternative acylation-based strategy involves the N-methylation of a 4-nitroacetanilide intermediate. chemicalbook.comgoogle.com In this two-step process, p-nitroaniline is first acylated to form 2-chloro-N-p-nitrophenylacetamide, which is subsequently methylated to yield the final product. google.com This route provides a different approach to constructing the target molecule, starting with the acylation of the primary amine followed by the introduction of the methyl group.
Nitration-Dependent Synthetic Routes
Another major pathway for synthesizing this compound is through the nitration of an N-methylacetanilide precursor. cdnsciencepub.com This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring.
In this method, N-methylacetanilide is treated with a nitrating agent, such as acetyl nitrate (B79036). cdnsciencepub.com The reaction typically yields 4-nitro-N-methylacetanilide as the major product. cdnsciencepub.com The conditions for this reaction, including the specific nitrating reagent and temperature, can influence the product distribution. For instance, the nitration of acetanilides with reagents of the NO2X type has been studied, demonstrating that the nature of the reagent can affect the outcome. cdnsciencepub.com It is noteworthy that nitration of N-phenylacetamide with a mixture of nitric and sulfuric acids is a common method to produce N-(4-nitrophenyl) acetamide (B32628). jcbsc.org
Regioselective Nitration of Preformed N-Methylphenylacetamide
The synthesis of this compound is achieved through the nitration of N-methylphenylacetamide. The N-acetyl-N-methyl group attached to the benzene (B151609) ring is an activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com This means it directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to substitute the hydrogen atoms at the positions ortho (adjacent) or para (opposite) to it. masterorganicchemistry.com
The directing effect is due to the resonance stabilization of the intermediate carbocation (the arenium ion) formed during the substitution process. libretexts.orgkhanacademy.org The lone pair of electrons on the nitrogen atom of the acetamido group can be delocalized into the benzene ring, creating areas of high electron density at the ortho and para positions, making them more attractive to the electrophile. blogspot.comyoutube.com However, the para-isomer, this compound, is formed as the major product over the ortho-isomer. vedantu.com This preference is attributed to steric hindrance; the N-acetyl-N-methyl group is bulky, making it physically difficult for the incoming nitro group to attack the adjacent ortho positions. vedantu.commasterorganicchemistry.com Consequently, the less sterically hindered para position is favored, leading to higher yields of the desired product. vedantu.com
Strategic Control of Nitrating Agents and Reaction Parameters
The successful synthesis of this compound hinges on the strategic control of nitrating agents and reaction parameters to maximize yield and regioselectivity while minimizing side reactions. numberanalytics.comnumberanalytics.com
A widely used and effective method for nitration is the use of a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). vedantu.comacs.org In this mixture, sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). vedantu.comacs.org Controlling the reaction temperature is critical; nitration reactions are typically exothermic, and excessive heat can lead to over-nitration or the formation of undesired byproducts. blogspot.comnumberanalytics.com Therefore, the reaction is often carried out at low temperatures, for instance, below 20°C, by using an ice bath to dissipate heat. byjus.comscribd.com
The choice of solvent and nitrating agent can significantly influence the reaction's outcome. numberanalytics.com For substrates that are sensitive to strong acids, a milder system like nitric acid in acetic anhydride can be used. numberanalytics.comcanterbury.ac.nz This combination forms acetyl nitrate (CH₃COONO₂), which then acts as the nitrating agent. wuxibiology.comquora.com The regioselectivity can also be manipulated by the choice of solvent system. For example, studies on similar molecules have shown that nitration in acetic anhydride can favor one position, while nitration in a stronger acid like trifluoroacetic acid can direct the nitro group to another position, demonstrating the profound impact of the reaction medium on the product distribution. nih.gov
Table 1: Influence of Reaction Parameters on Aromatic Nitration
| Parameter | Condition/Agent | Effect on Reaction | Reference |
|---|---|---|---|
| Nitrating Agent | Mixed Acid (HNO₃ + H₂SO₄) | Generates a high concentration of the powerful electrophile NO₂⁺, effective for many aromatic compounds. | vedantu.com |
| Nitric Acid in Acetic Anhydride | A milder system that forms acetyl nitrate, suitable for acid-sensitive substrates. Can alter regioselectivity. | numberanalytics.comnih.gov | |
| Temperature | Low (e.g., 0-20°C) | Slows the reaction rate, helps control the exothermic process, and minimizes over-nitration and side products. | blogspot.combyjus.com |
| High | Increases reaction rate but can decrease regioselectivity and lead to unwanted byproducts. | numberanalytics.com | |
| Solvent | Glacial Acetic Acid | Used to dissolve reactants like acetanilide; the acetate ion is a poor nucleophile, preventing unwanted substitution. | blogspot.com |
| Trifluoroacetic Acid | Strongly acidic solvent that can influence the reactivity of the nitrating agent and thus the regiochemical outcome. | nih.gov |
Emerging and Environmentally Conscious Synthetic Approaches
In line with the principles of green chemistry, there is a growing effort to develop more environmentally benign methods for nitration reactions. nih.govnih.gov These approaches aim to reduce hazardous waste, avoid harsh reagents, and improve energy efficiency. nih.govnih.gov Traditional nitration methods often use highly corrosive mixed acids, which pose significant environmental and safety risks. nih.govfrontiersin.org
Solvent-Free Synthesis Methodologies
A significant advancement in green chemistry is the development of solvent-free, or "dry media," reaction conditions. sci-hub.se Recent research has demonstrated that electrophilic aromatic nitration can be successfully performed using only dilute aqueous nitric acid, eliminating the need for a co-acid like sulfuric acid and an organic solvent. nih.gov These reactions can often proceed at room temperature without any additional activation, which significantly reduces energy consumption. nih.govfrontiersin.org In some cases, adjusting parameters such as acid concentration and stoichiometry is sufficient to achieve satisfactory yields. nih.govfrontiersin.org
To further enhance reaction rates and yields in greener setups, non-traditional activation methods are being explored. nih.govnih.gov These include the use of:
These emerging methods represent a shift away from traditional, resource-intensive synthetic protocols towards more sustainable and efficient chemical manufacturing. sci-hub.se The adoption of solvent-free conditions, coupled with alternative energy sources, offers a promising pathway for the environmentally conscious synthesis of this compound and other valuable nitroaromatic compounds. nih.govgordon.edu
Table 2: Comparison of Conventional vs. Solvent-Free Nitration Approaches
| Feature | Conventional Method | Solvent-Free / Greener Method | Reference |
|---|---|---|---|
| Reagents | Concentrated HNO₃ + H₂SO₄ (Mixed Acid) | Dilute aqueous HNO₃; Metal nitrates (e.g., Ca(NO₃)₂) | nih.govgordon.edu |
| Solvent | Organic solvents (e.g., Glacial Acetic Acid) | Often none (dry media) or water | nih.govsci-hub.se |
| Temperature | Often requires cooling (0-20°C) | Can often proceed at room temperature | nih.govfrontiersin.org |
| Activation | Standard heating/stirring | Microwave irradiation, sonication | gordon.eduresearchgate.net |
| Environmental Impact | High; produces corrosive and toxic waste | Low; reduces hazardous waste and energy use | nih.govnih.gov |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular architecture can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For N-Methyl-N-(4-nitrophenyl)acetamide, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), shows distinct signals corresponding to the aromatic, N-methyl, and acetyl protons.
The aromatic protons on the 4-nitrophenyl ring exhibit characteristic chemical shifts in the downfield region due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The protons ortho to the nitro group are expected to resonate at a lower field than those ortho to the N-acetylmethyl group. Experimental data recorded at 400 MHz in CDCl₃ shows two signals for the aromatic protons at approximately 8.30 ppm and 7.40 ppm. rsc.org The signal at 8.30 ppm corresponds to the two protons ortho to the strongly electron-withdrawing nitro group, while the signal at 7.40 ppm is assigned to the two protons adjacent to the N-methylacetamide group. rsc.org
The aliphatic protons of the methyl groups resonate in the upfield region. The N-methyl group (N-CH₃) protons appear as a singlet at around 3.35 ppm. rsc.org The protons of the acetyl methyl group (COCH₃) also appear as a singlet, typically at a slightly higher field, around 2.03 ppm. rsc.org The singlet nature of all peaks indicates the absence of adjacent, non-equivalent protons, which is consistent with the molecule's structure.
¹H NMR Spectroscopic Data for this compound in CDCl₃
This table summarizes the proton nuclear magnetic resonance (¹H NMR) data, including chemical shifts (δ), multiplicity, and assignments for the different protons in the this compound molecule.
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.30 | d (J = 8.68 Hz) | 2H | Aromatic protons ortho to NO₂ group |
| 7.40 | d (J = 8.68 Hz) | 2H | Aromatic protons ortho to N(CH₃)C(O)CH₃ group |
| 3.35 | s | 3H | N-Methyl (N-CH₃) protons |
| 2.03 | s | 3H | Acetyl (C(O)CH₃) protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, providing information about its chemical environment. This compound has nine carbon atoms, and its spectrum is expected to show seven distinct signals due to the chemical equivalence of certain aromatic carbons.
The carbonyl carbon (C=O) of the acetamide (B32628) group is the most deshielded, appearing furthest downfield, typically around 170.02 ppm. rsc.org The aromatic carbons show a range of chemical shifts influenced by their position relative to the substituents. The carbon atom directly attached to the nitro group (C-NO₂) is significantly deshielded and appears around 154.36 ppm, while the carbon attached to the nitrogen of the acetamide group (C-N) is found at approximately 149.78 ppm. rsc.org The remaining aromatic carbons resonate in the 125-128 ppm range. rsc.org
The aliphatic carbons of the methyl groups appear in the upfield region of the spectrum. The N-methyl carbon (N-CH₃) signal is observed at approximately 37.52 ppm, and the acetyl methyl carbon (COCH₃) signal is found at about 22.80 ppm. rsc.org
¹³C NMR Spectroscopic Data for this compound in CDCl₃
This table details the carbon-13 nuclear magnetic resonance (¹³C NMR) data, providing the chemical shifts (δ) and assignments for each unique carbon atom in the this compound structure.
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 170.02 | Carbonyl carbon (C=O) |
| 154.36 | Aromatic carbon attached to NO₂ |
| 149.78 | Aromatic carbon attached to N |
| 127.49 | Aromatic CH (ortho to N) |
| 125.17 | Aromatic CH (ortho to NO₂) |
| 37.52 | N-Methyl carbon (N-CH₃) |
| 22.80 | Acetyl methyl carbon (C(O)CH₃) |
Advanced NMR Techniques for Connectivity and Conformation
While one-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques can offer deeper insights into molecular connectivity and spatial arrangement. For a molecule like this compound, several advanced NMR experiments would be particularly informative.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. In this specific molecule, it would confirm the coupling between the two sets of aromatic protons on the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals at 3.35 ppm and 2.03 ppm to the carbon signals at 37.52 ppm (N-CH₃) and 22.80 ppm (COCH₃), respectively. It would also connect the aromatic proton signals to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) connectivity. Key correlations would be expected from the N-methyl protons (3.35 ppm) to the C-N aromatic carbon (149.78 ppm) and the carbonyl carbon (170.02 ppm). Similarly, correlations from the acetyl methyl protons (2.03 ppm) to the carbonyl carbon (170.02 ppm) would confirm the acetamide fragment's structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons. A NOESY experiment could provide information about the molecule's preferred conformation, such as the spatial relationship between the N-methyl group and the aromatic ring protons.
These advanced techniques, used in combination, allow for an unambiguous assignment of all proton and carbon signals and provide a comprehensive picture of the molecule's constitution and conformation in solution. ipb.ptunimelb.edu.au
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound, as each group absorbs infrared radiation or scatters Raman light at characteristic frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is characterized by several strong absorption bands that confirm the presence of its key functional groups.
The most prominent peak is typically the carbonyl (C=O) stretch of the tertiary amide group, which appears as a strong absorption in the region of 1660-1680 cm⁻¹. The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹. jcbsc.org The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. instanano.com Unlike its non-methylated analog, N-(4-nitrophenyl)acetamide, this compound shows no N-H stretching band in the 3200-3400 cm⁻¹ region, confirming the tertiary nature of the amide. jcbsc.org
Characteristic FT-IR Absorption Bands for this compound
This table presents the expected Fourier Transform Infrared (FT-IR) absorption frequencies, their intensities, and the corresponding vibrational modes for the key functional groups in this compound.
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3050-3100 | Medium-Weak | Aromatic C-H Stretch |
| 2850-2960 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |
| 1660-1680 | Strong | Amide C=O Stretch (tertiary) |
| 1500-1560 | Very Strong | Asymmetric NO₂ Stretch |
| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |
| 1340-1380 | Very Strong | Symmetric NO₂ Stretch |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. ksu.edu.sa For this compound, Raman spectroscopy would be highly effective for observing specific vibrational modes.
The symmetric stretch of the nitro group (NO₂), which appears as a strong band around 1340-1380 cm⁻¹, is typically very intense in the Raman spectrum. nsf.gov The aromatic ring vibrations, especially the symmetric "ring breathing" mode, also produce strong Raman signals. In contrast, the carbonyl (C=O) stretch, while very strong in the IR spectrum, would likely show a weaker signal in the Raman spectrum. The C-H stretching and bending vibrations are also observable. By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa, according to the principle of mutual exclusion for centrosymmetric molecules and general differences in selection rules for non-centrosymmetric ones. ksu.edu.sa
Mass Spectrometry Techniques
Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of a compound through ionization and fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules. For this compound (molar mass: 194.19 g/mol ), ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 195.19.
While specific experimental fragmentation data for this compound is not available in the reviewed literature, a fragmentation pattern can be predicted based on the functional groups present. General fragmentation pathways for nitroaromatic compounds and amides include the loss of nitro-group-related fragments, such as NO₂ (loss of 46 Da) and NO (loss of 30 Da) google.comgoogle.com. Additionally, cleavage of the amide group is a common fragmentation route. The expected fragmentation would likely involve the loss of the acetyl group or parts of the N-methyl-acetamide moiety.
Quadrupole Time-of-Flight (QTOF) Analyses
Quadrupole Time-of-Flight (QTOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high-resolution and accurate mass data. This technique is invaluable for determining the elemental composition of a parent ion and its fragments, thereby confirming the molecular formula. A QTOF analysis of this compound would provide precise mass measurements for the [M+H]⁺ ion, allowing for the unambiguous confirmation of its elemental formula, C₉H₁₀N₂O₃. Although this analysis is standard for compound characterization, specific studies employing QTOF for this particular molecule have not been identified in public literature.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination and Crystallographic Parameters
A comprehensive search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Therefore, its specific crystallographic parameters, such as crystal system, space group, and unit cell dimensions, remain undetermined. For context, such an analysis would yield the parameters outlined in the table below.
| Crystallographic Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₀N₂O₃ |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Molecular Conformation and Torsion Angle Analysis
In the absence of experimental data, the molecular conformation can be inferred from related structures. The molecule consists of a planar phenyl ring substituted with a nitro group and an N-methyl-acetamide group. Due to steric hindrance between the substituents and the phenyl ring, it is highly probable that neither the nitro group nor the N-methyl-acetamide group is perfectly coplanar with the ring.
In structurally related compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide, the nitro group is twisted out of the phenyl plane by approximately 12.8°, while the acetamido group exhibits a more significant twist of 25.4°. A similar, non-planar conformation would be expected for this compound, with specific torsion angles depending on the electronic and steric effects of the N-methyl group and the packing forces within the crystal lattice.
Investigation of Intermolecular Hydrogen Bonding Networks (e.g., N—H∙∙∙O, C—H∙∙∙O)
A critical structural feature of this compound is the absence of a hydrogen atom on the amide nitrogen. The nitrogen atom is tertiary, bonded to the phenyl ring, the acetyl group, and a methyl group. Consequently, this molecule is incapable of acting as a hydrogen bond donor to form the classic N—H∙∙∙O hydrogen bonds that are common in the crystal structures of primary and secondary amides.
This inability to form strong N—H∙∙∙O hydrogen bonds distinguishes it from its non-methylated analog, N-(4-nitrophenyl)acetamide. The crystal packing of this compound would therefore be governed by weaker intermolecular forces. It is plausible that weak C—H∙∙∙O hydrogen bonds play a role in stabilizing the crystal structure, where hydrogen atoms from the methyl groups or the aromatic ring interact with the oxygen atoms of the carbonyl and nitro groups on adjacent molecules. Such C—H∙∙∙O contacts are known to be significant in consolidating the packing of similar molecules.
Supramolecular Assembly and Packing Motifs in the Solid State
The solid-state architecture of this compound is anticipated to be governed by a combination of intermolecular forces, leading to specific packing arrangements. The key functional groups—the amide, the nitro group, and the aromatic ring—will each play a crucial role in directing the supramolecular assembly.
Hydrogen Bonding: A primary determinant in the crystal packing of amides is the formation of hydrogen bonds. In the case of this compound, the absence of a traditional N-H donor on the acetamide group (due to N-methylation) precludes the formation of the common amide-to-amide hydrogen-bonded chains or dimers frequently observed in other acetanilides. However, weak C-H···O hydrogen bonds are expected to be significant. The methyl group of the acetamide and the aromatic C-H groups can act as weak hydrogen bond donors, with the carbonyl oxygen and the nitro group's oxygen atoms serving as acceptors. These interactions, though weaker than conventional N-H···O bonds, are known to be influential in the crystal packing of many organic molecules.
π-π Stacking: Aromatic rings, such as the nitrophenyl group in this compound, often engage in π-π stacking interactions. The electron-deficient nature of the nitro-substituted ring could favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion and maximize attractive van der Waals forces. These interactions would likely contribute to the formation of columnar or layered structures within the crystal lattice.
Based on studies of similar monosubstituted acetanilides, it is plausible that the crystal packing of this compound would adopt a layered or herringbone motif, driven by a combination of weak hydrogen bonds and π-π stacking interactions. researchgate.net The specific arrangement would be a delicate balance of these forces, influenced by the steric hindrance of the N-methyl group.
Table 1: Predicted Intermolecular Interactions and Their Roles in the Supramolecular Assembly of this compound
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |
| Weak Hydrogen Bond | C-H (methyl, aromatic) | O (carbonyl, nitro) | Formation of chains or layers |
| π-π Stacking | Nitrophenyl ring | Nitrophenyl ring | Stabilization of columnar or layered structures |
| Dipole-Dipole | Polar functional groups | Polar functional groups | Overall lattice stabilization |
| C-H···π | C-H (methyl, aromatic) | Nitrophenyl ring | Directional packing influence |
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For this compound, this analysis would provide a detailed picture of the packing environment.
The corresponding 2D fingerprint plot, which plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de), offers a quantitative summary of the types and relative importance of different intermolecular contacts.
Predicted Hirshfeld Surface Features: The Hirshfeld surface of this compound would likely show distinct red regions on the dnorm map, indicating close contacts. These would be concentrated around the oxygen atoms of the nitro and carbonyl groups, corresponding to the acceptor sites for C-H···O hydrogen bonds.
Predicted 2D Fingerprint Plot: The 2D fingerprint plot would be expected to have several characteristic features:
H···H Contacts: A large, diffuse region in the center of the plot would represent the numerous van der Waals H···H contacts, typically comprising the largest percentage of the surface area.
O···H/H···O Contacts: Sharp, distinct "spikes" at lower di and de values would correspond to the C-H···O hydrogen bonds. The length of these spikes would be indicative of the strength and prevalence of these interactions.
C···H/H···C Contacts: "Wings" on either side of the main diagonal would signify C-H···π interactions.
N···O/O···N and C···C Contacts: Smaller, more subtle features might be present, representing other close contacts within the crystal lattice.
The relative contributions of these interactions can be quantified from the fingerprint plot. Based on analyses of similar nitro-aromatic and amide-containing compounds, a hypothetical distribution of these contacts is presented in the table below.
Table 2: Predicted Relative Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of this compound
| Contact Type | Predicted Contribution to Hirshfeld Surface (%) |
| H···H | 40 - 50 |
| O···H/H···O | 25 - 35 |
| C···H/H···C | 10 - 15 |
| C···C | 3 - 7 |
| N···O/O···N | 2 - 5 |
| Other | < 2 |
This predictive analysis, grounded in the established principles of supramolecular chemistry and crystallographic studies of analogous compounds, provides a robust framework for understanding the solid-state behavior of this compound. Experimental validation through single-crystal X-ray diffraction would be necessary to confirm these hypotheses.
Following a comprehensive search for computational and theoretical studies on the chemical compound This compound , it has been determined that specific research detailing the requested analyses is not publicly available within the scope of the conducted search.
Extensive queries were performed to locate data pertaining to Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO/LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Time-Dependent Density Functional Theory (TD-DFT) simulations specifically for this compound. Unfortunately, these searches did not yield any dedicated scholarly articles or datasets that would provide the scientifically accurate and detailed findings required to construct the requested article.
While computational methods such as DFT are widely used to investigate the electronic structure and reactivity of molecules, and TD-DFT is a standard approach for simulating UV-Visible spectra, it appears that this compound has not been the subject of such published research.
Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and specific analysis for this compound without access to relevant scientific literature. To maintain scientific accuracy and adhere to the strict constraints of the request, which prohibits the inclusion of information outside the specified compound, the article cannot be produced at this time.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Theoretical Optical Band Gap Determination
A detailed theoretical determination of the optical band gap for N-Methyl-N-(4-nitrophenyl)acetamide, often derived from the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is not extensively available in the reviewed scientific literature. Computational studies on related nitroaromatic compounds, such as (E)-2-nitro-4-[(phenylimino)methyl]phenol, have utilized methods like Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level to calculate the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability. google.com However, specific calculated values for this compound are not present in the surveyed sources.
Prediction of Vibrational Spectra (e.g., Simulated Raman Spectra)
While computational methods such as DFT are commonly used to predict the vibrational frequencies and simulate the Raman and IR spectra of organic molecules, a specific simulated Raman spectrum for this compound was not found in the reviewed literature. Such simulations provide valuable insights by assigning theoretical vibrational modes to experimentally observed spectral bands. For instance, studies on related molecules have successfully correlated theoretical calculations with experimental FT-IR spectra to assign vibrational modes. google.com
Advanced Computational Characterization
Advanced computational techniques offer a deeper understanding of molecular properties, including electronic behavior and stability.
Nonlinear Optical (NLO) Properties Calculations (e.g., Dipole Moment, Hyperpolarizability)
The investigation of nonlinear optical (NLO) properties through computational chemistry is a significant area of materials science. These calculations typically involve determining the dipole moment (µ), polarizability (α), and first-order hyperpolarizability (β) to assess a molecule's potential for NLO applications. Organic molecules featuring electron-donating and electron-accepting groups can exhibit substantial NLO responses. While the NLO properties of various nitroaniline derivatives have been studied, specific computational data on the dipole moment and hyperpolarizability of this compound are not detailed in the available research.
Theoretical Studies of Intramolecular Hydrogen Bonding
Theoretical studies, often employing DFT, are instrumental in analyzing both intermolecular and intramolecular hydrogen bonds. These interactions significantly influence the conformation, crystal packing, and spectral properties of molecules. A computational analysis specifically detailing the intramolecular hydrogen bonding within this compound is not present in the surveyed literature. Studies on similar acetamide (B32628) derivatives have used DFT calculations to investigate the properties of hydrogen bonds, highlighting their importance in molecular structuring.
Stability Analysis via Computational Methods
Computational methods provide critical insights into the stability and decomposition pathways of chemical compounds. The thermal stability of a closely related compound, N-(4-nitrophenyl)diacetamide, has been investigated using Density Functional Theory (DFT). These studies propose a mechanism for the gas-phase thermal decomposition that involves a six-membered ring transition state.
The reactivity is influenced by the N-aryl substituent. Computational analysis using various functionals, including B3PW91, was performed to calculate the thermodynamic and kinetic parameters of the decomposition reaction. The presence of the 4-nitrophenyl group, an electron-withdrawing group, was found to have a notable effect on the reaction rate compared to unsubstituted or phenyl-substituted diacetamides. The calculated activation energy for the decomposition of N-(4-nitrophenyl)diacetamide was determined to be 192 kJ/mol, which aligns with experimental findings.
Table 1: Computational Thermodynamic Parameters for N-(4-nitrophenyl)diacetamide Decomposition
| Parameter | Calculated Value | Method/Functional |
| Activation Energy (Ea) | 192 kJ/mol | B3PW91 |
Chemical Reactivity and Reaction Mechanisms
Hydrolytic Cleavage of the Acylamide Moiety
The hydrolysis of N-Methyl-N-(4-nitrophenyl)acetamide results in the formation of N-methyl-4-nitroaniline and acetic acid. The reaction's progression and underlying mechanism are highly dependent on the pH of the solution, with distinct pathways observed under acidic and basic conditions. psu.edu
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of amides, including N-substituted acetamides, generally proceeds through a mechanism involving protonation of the substrate followed by nucleophilic attack by water. youtube.comyoutube.com For this compound, the most plausible pathway is the AAc2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). rsc.org
This mechanism unfolds in a series of steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion (H3O+). This step is a rapid pre-equilibrium. Protonating the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com The nitrogen atom's lone pair is involved in resonance with the carbonyl group, rendering it non-basic. youtube.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.comrsc.org
Proton Transfer: A proton is transferred from the newly added oxygen atom to the nitrogen atom of the amide group. This is often facilitated by water acting as a base. This step is crucial as it converts the amine moiety into a better leaving group (an amine instead of an amide anion). masterorganicchemistry.comyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-methyl-4-nitroaniline molecule. masterorganicchemistry.com
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final acetic acid product and regenerate the hydronium ion catalyst. youtube.com
Studies on structurally similar compounds, such as N-methyl-N-nitrobenzamides, support the AAc2 mechanism. These studies show that the rate-limiting step is the attack of water on the protonated substrate to form the tetrahedral intermediate. rsc.org The reaction is considered essentially irreversible because under acidic conditions, the amine product is protonated to form an ammonium (B1175870) ion, which is not nucleophilic and cannot reverse the reaction. youtube.com
Base-Catalyzed Hydrolysis Mechanisms
The mechanism commences with the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. youtube.comyoutube.com The partial positive charge on the carbonyl carbon, induced by the electronegative oxygen atom, makes it the primary site for attack by the negatively charged hydroxide ion. youtube.com This addition reaction breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. chemistrysteps.comyoutube.com
The tetrahedral intermediate formed in the initial nucleophilic attack is a key species in the base-catalyzed hydrolysis pathway. semanticscholar.org This intermediate has a negative charge on the oxygen atom and contains the original amide group and the newly added hydroxyl group.
The decomposition of this intermediate is a critical and often rate-determining step. The tetrahedral intermediate can collapse in two ways:
It can expel the hydroxide ion to revert to the starting amide. This is the thermodynamically favored route as hydroxide is a better leaving group than the amide anion. researchgate.net
It can expel the N-methyl-4-nitrophenylamide anion (CH₃N⁻C₆H₄NO₂) to form acetic acid. chemistrysteps.com
Kinetic studies of amide hydrolysis provide insight into the reaction mechanism. In base-catalyzed hydrolysis, the rate of the reaction is dependent on the concentration and strength of the base. This relationship can be quantified using a Brønsted plot, which correlates the logarithm of the catalytic rate constant (log k) with the pKa of the catalyzing base.
For base-catalyzed hydrolysis, a linear Brønsted plot is often observed, described by the equation: log k = β * pKa + C
The Brønsted coefficient, β (beta), indicates the sensitivity of the reaction to the basicity of the catalyst. A larger β value suggests a greater degree of proton transfer in the transition state.
In studies of related compounds like para-substituted nitrophenyl esters, Hammett plots (which are analogous to Brønsted plots for substituent effects) have shown that the rate-determining step can change depending on the electronic properties of the substituents. semanticscholar.org For amides with electron-withdrawing groups, such as the nitro group in this compound, the nucleophilic attack is generally the rate-limiting step. However, for substituents that can stabilize the tetrahedral intermediate, the collapse of this intermediate can become rate-limiting. semanticscholar.org A biphasic Brønsted plot, showing a change in slope, would be indicative of such a change in the rate-determining step. semanticscholar.org
Interactive Table: Interpreting Brønsted Coefficients (β) in Base-Catalyzed Hydrolysis
| β Value Range | Interpretation of Transition State | Implication for Rate-Determining Step |
| Small (e.g., 0.2-0.4) | Little charge development on the base in the transition state. | Early transition state, likely nucleophilic attack. |
| Large (e.g., 0.8-1.0) | Significant charge development on the base in the transition state. | Late transition state, resembling the tetrahedral intermediate. Can indicate that the breakdown of the intermediate is rate-limiting. |
Solvent Deuterium (B1214612) Kinetic Isotope Effects
The solvent deuterium kinetic isotope effect (SDKIE), expressed as the ratio of the rate constant in water (kH₂O) to the rate constant in deuterium oxide (kD₂O), is a powerful tool for elucidating reaction mechanisms. chem-station.com
Normal Isotope Effect (kH₂O/kD₂O > 1): This is observed when a proton transfer is involved in the rate-determining step. Since a C-H (or O-H, N-H) bond is weaker than a C-D (or O-D, N-D) bond, breaking the bond to hydrogen is faster. nih.gov
For the acid-catalyzed hydrolysis of N-methyl-N-nitrobenzamides, a compound class very similar to this compound, an inverse solvent isotope effect (kH₂SO₄/kD₂SO₄ = 0.87) is observed for the AAc2 mechanism. rsc.org This supports a mechanism where there is a fast pre-equilibrium protonation of the amide before the slow, rate-limiting attack of water. rsc.org In contrast, a different mechanism (Ac1) for these compounds in highly concentrated acid shows a different inverse isotope effect of 0.58. rsc.org
For base-catalyzed hydrolysis , the interpretation can be more complex. If the hydroxide ion is directly involved as a nucleophile in the rate-determining step, the isotope effect may be close to unity or slightly inverse, as the primary bonds to the solvent are not broken in this step.
Interactive Table: Typical Solvent Deuterium Kinetic Isotope Effects (SDKIE) and Mechanistic Implications
| SDKIE Value (kH₂O/kD₂O) | Type | General Mechanistic Implication |
| > 2 | Normal | Rate-determining proton transfer from the solvent. |
| 1 - 2 | Normal | Significant proton transfer in the transition state. |
| ~ 1 | No significant effect | Solvent is not involved in bonding changes in the rate-determining step. |
| < 1 | Inverse | Rapid, reversible protonation of the substrate before the rate-determining step. rsc.orgamazonaws.com |
Aromatic Substitution Reactions of the Nitrophenyl Ring
The phenyl ring of this compound is substituted with a strongly deactivating nitro group and an activating N-methylacetamido group. The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects, significantly reducing the nucleophilicity of the aromatic ring. Conversely, the N-methylacetamido group is an activating group, capable of donating electron density to the ring through resonance, specifically at the ortho and para positions. However, the acetyl group's electron-withdrawing nature somewhat tempers the activating influence of the amino group. libretexts.org
Given that the para position is occupied by the nitro group, any further electrophilic aromatic substitution would be directed to the positions ortho to the N-methylacetamido group (positions 2 and 6). However, the strong deactivating effect of the nitro group makes such substitutions challenging under standard electrophilic aromatic substitution conditions.
Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution is not extensively documented in the literature, likely due to the deactivated nature of the ring. However, considering the directing effects of the substituents, hypothetical electrophilic substitution reactions can be considered.
The N-methylacetamido group is an ortho, para-director. Since the para position is blocked by the nitro group, incoming electrophiles would be directed to the positions ortho to the N-methylacetamido group. The strong deactivating nature of the nitro group, however, would necessitate harsh reaction conditions. chemicalbook.com
Examples of electrophilic aromatic substitution on the closely related precursor, N-methyl-4-nitroaniline, suggest that the aromatic ring can undergo such reactions. For instance, N-methyl-4-nitroaniline can be halogenated or sulfonated, with the incoming electrophile adding to the positions ortho to the amino group. It is important to note that the N-acetyl group in this compound provides more steric hindrance than the N-methylamino group, which could further influence the regioselectivity and feasibility of these reactions. livejournal.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Halogenation | X₂ / FeX₃ (X = Cl, Br) | N-(2-Halo-4-nitrophenyl)-N-methylacetamide |
| Sulfonation | Fuming H₂SO₄ | 2-(N-Methylacetamido)-5-nitrobenzenesulfonic acid |
| Friedel-Crafts Alkylation/Acylation | R-X / AlCl₃ or RCOCl / AlCl₃ | Generally not feasible due to the strongly deactivated ring |
This table is based on theoretical directing effects and reactivity of analogous compounds. Experimental verification is limited.
Advanced Applications in Chemical Science Non Biological Focus
Role as a Key Synthetic Intermediate
The chemical reactivity of N-Methyl-N-(4-nitrophenyl)acetamide renders it a versatile precursor in several synthetic pathways, leading to the formation of diverse and valuable molecules.
Precursor for the Synthesis of Heterocyclic Compounds
While direct, widespread application of this compound as a precursor for a broad range of heterocyclic compounds is not extensively documented, its structural components suggest significant potential. The presence of the nitro group on the phenyl ring opens up possibilities for reduction to an amino group, which is a common strategy for the subsequent construction of nitrogen-containing heterocycles. For instance, related compounds, nitrophenyl-group-containing cyclohexanones, have been successfully used in the regioselective cyclocondensation synthesis of 5,6,7,8-tetrahydroisoquinolines. nih.gov This suggests that this compound could similarly serve as a starting material for various heterocyclic systems following appropriate functional group transformations. The general principle involves the reduction of the nitro group to an amine, which can then undergo cyclization reactions with suitable reagents to form heterocyclic rings.
Building Block for Complex Organic Molecules
This compound serves as a fundamental building block for the synthesis of more intricate organic molecules. lookchem.com Its utility is primarily centered on the modification of its functional groups. The nitro group can be reduced to an amine, and the acetyl group can potentially be hydrolyzed, providing multiple points for further chemical reactions. A notable example is its role in the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, a crucial intermediate. The synthesis of this chloro-derivative is achieved through the reaction of N-methyl-4-nitroaniline with chloroacetyl chloride. This transformation highlights how the basic scaffold of this compound can be readily modified to introduce new functionalities, thereby serving as a stepping stone towards more complex molecular architectures.
Intermediate in the Manufacturing of Dyes and Pigments
Aromatic nitro compounds are of significant industrial importance as intermediates in the synthesis of dyes. jcbsc.orgresearchgate.net While direct evidence for the large-scale use of this compound in dye manufacturing is limited, its non-methylated analog, N-(4-nitrophenyl)acetamide, is a known semi-product in the production of various colors. jcbsc.orgresearchgate.net The general synthetic route for many azo dyes involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. evitachem.comcanada.ca The nitro group of this compound can be reduced to an amino group, which can then be diazotized and coupled to form azo dyes. The presence of the N-methyl group would influence the final properties of the dye, such as its color, solubility, and fastness.
Application as a Synthetic Intermediate for Pharmaceutical Scaffolds (e.g., Nintedanib (B1663095) Intermediate)
One of the most significant applications of this compound is as a key intermediate in the synthesis of pharmaceutical scaffolds. It is a precursor to 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which is a vital component in the synthesis of Nintedanib. Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases. The synthesis of the Nintedanib intermediate involves the reaction of N-methyl-4-nitroaniline with chloroacetyl chloride to yield 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. This intermediate is then further reacted to construct the final complex structure of the drug.
| Precursor | Intermediate | Final Product Scaffold |
| N-methyl-4-nitroaniline | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | Nintedanib |
Materials Science Applications
Beyond its role in organic synthesis, the electronic properties of this compound make it a candidate for investigation in materials science, particularly in the study of solvent-solute interactions.
Investigation of Solvatochromic Properties and Solvent Interactions
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This effect arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent. Compounds with significant charge separation in their ground or excited states, such as those containing electron-donating and electron-withdrawing groups, often exhibit strong solvatochromism.
This compound, with its electron-withdrawing nitro group and the acetamide (B32628) moiety, is expected to exhibit solvatochromic behavior. While specific studies on this compound are not abundant, research on analogous molecules like 4-nitroaniline (B120555) and other nitrophenyl derivatives provides insight. nih.gov These studies demonstrate that the position of the UV-visible absorption maximum shifts depending on the polarity of the solvent. This shift is a result of the interactions between the solvent's dipole moment and the electronic distribution within the solute molecule. The study of such interactions is crucial for understanding and predicting the behavior of molecules in different chemical environments, which is fundamental for the design of sensors and molecular electronic devices. wikipedia.org
The solvatochromic shifts of related nitroaromatic compounds in various solvents are well-documented. For instance, the absorption maximum of 4-nitroaniline shows a noticeable red shift (bathochromic shift) as the solvent polarity increases, indicating a more polar excited state that is stabilized by polar solvents.
| Solvent | Dielectric Constant (ε) | Absorption Max (λmax) of 4-Nitroaniline (nm) |
| Cyclohexane | 2.02 | 323 |
| Dioxane | 2.21 | 332 |
| Chloroform | 4.81 | 338 |
| Ethanol | 24.55 | 374 |
| Water | 80.10 | 382 |
This table presents data for the related compound 4-nitroaniline to illustrate the principle of solvatochromism.
Utilization in Anion Sensing and Recognition Systems
The N-(4-nitrophenyl)acetamide functional group is a key component in the design of chemosensors for anion recognition. Its inherent electronic and structural properties allow it to act as an effective binding site for various anions. The electron-withdrawing nature of the nitro group enhances the acidity of the amide proton, making it a more effective hydrogen bond donor for interactions with anionic species.
A notable example is the development of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide as a selective anion sensor. mdpi.com In this system, the amide moiety serves as the primary anion binding site. The interaction between this sensor and different anions has been investigated using UV-Visible and ¹H NMR spectroscopy in a polar solvent like DMSO. mdpi.com
Upon the addition of various anions, such as fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), acetate (B1210297) (CH₃COO⁻), benzoate (B1203000) (C₆H₅COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), significant changes in the UV-Vis spectrum of the sensor molecule are observed. mdpi.com These changes, often appearing as a new absorption band at a different wavelength, indicate the formation of a host-guest complex between the sensor and the anion. This colorimetric response is a direct result of the electronic perturbations within the sensor molecule upon anion binding.
¹H NMR titration studies provide further evidence and insight into the binding mechanism. The downfield shift of the amide N-H proton signal upon the addition of an anion confirms its direct involvement in the hydrogen bonding interaction with the anion. The magnitude of this shift can be correlated with the strength of the interaction.
The binding properties of these sensor systems can be quantified through the determination of association constants (K). For instance, the interaction between a sensor containing the N-(4-nitrophenyl)acetamide group and various anions can be analyzed to determine its affinity and selectivity for specific anions.
Table 1: Anion Sensing Properties of a 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide Sensor
| Anion | Spectroscopic Method | Key Observation |
|---|---|---|
| F⁻, Cl⁻, Br⁻, CH₃COO⁻, C₆H₅COO⁻, H₂PO₄⁻ | UV-Visible Spectroscopy | Appearance of a new absorption band indicating complex formation. mdpi.com |
Influence of Hydrogen Bonding on Material Properties
Hydrogen bonding plays a crucial role in defining the solid-state architecture and, consequently, the material properties of N-arylacetamides, including this compound. The presence of both a hydrogen bond donor (the amide N-H group, in related non-N-methylated structures) and acceptor sites (the carbonyl oxygen and the oxygen atoms of the nitro group) allows for the formation of a variety of intra- and intermolecular hydrogen bonds. These interactions dictate the molecular conformation and the packing arrangement in the crystal lattice.
In related nitrophenylacetamide structures, the amide group is a primary participant in hydrogen bonding. For instance, in N-(4-hydroxy-2-nitrophenyl)acetamide, the NH group forms an intramolecular hydrogen bond with an oxygen atom of the ortho-nitro group. nih.gov This interaction contributes to the near planarity of the molecule. In contrast, in isomers where this intramolecular bond is not possible, the N-H group engages in intermolecular hydrogen bonding, forming chains with neighboring molecules. For example, in N-(4-methoxy-3-nitrophenyl)acetamide, the N-H group donates a hydrogen bond to a nitro oxygen atom of an adjacent molecule, creating chains that propagate throughout the crystal. nih.gov
The acetamide carbonyl oxygen is also a significant hydrogen bond acceptor. In the crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide NH group donates a hydrogen bond to the carbonyl oxygen atom of a neighboring molecule, leading to the formation of chains. nih.gov
These hydrogen bonding patterns have a direct impact on the material's properties:
Crystal Packing and Density: The specific network of hydrogen bonds determines how the molecules are arranged in the crystal, influencing the density and stability of the crystalline form. The formation of dimers or extended chains can lead to more compact packing. iucr.org
Molecular Planarity: Intramolecular hydrogen bonds, particularly between the amide proton and a nitro group oxygen, can enforce a more planar conformation of the molecule. nih.goviucr.org This planarity, or lack thereof, affects the electronic conjugation within the molecule and its intermolecular interactions.
Solubility and Melting Point: The strength and extent of the hydrogen bonding network influence the energy required to break the crystal lattice, thus affecting the melting point and solubility of the compound. Strong, extensive hydrogen bonding networks generally lead to higher melting points and lower solubility in non-polar solvents. jcbsc.org
While the N-methylation in this compound removes the amide proton, preventing it from acting as a hydrogen bond donor, the carbonyl oxygen and the nitro groups remain potent hydrogen bond acceptors. Therefore, the crystal structure will be influenced by C-H···O interactions and interactions with any hydrogen bond donors present in the crystalline matrix, such as solvent molecules. In the related structure of N,N-Bis(4-nitrophenyl)acetamide, molecules are linked by C-H···O hydrogen bonds, forming inversion dimers which then link into chains. researchgate.net
Table 2: Hydrogen Bonding Patterns in Related Nitrophenylacetamide Structures
| Compound | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Structural Motif | Reference |
|---|---|---|---|---|
| N-(4-methoxy-2-nitrophenyl)acetamide | Amide N-H (intramolecular) | Nitro Oxygen | Planar conformation, herringbone pattern | nih.goviucr.org |
| N-(4-methoxy-3-nitrophenyl)acetamide | Amide N-H (intermolecular) | Nitro Oxygen (of adjacent molecule) | Chains | nih.gov |
| N-(4-hydroxy-2-nitrophenyl)acetamide | Amide N-H (intramolecular) | Nitro Oxygen | Planar conformation | nih.gov |
Derivatives and Structural Analogs of N Methyl N 4 Nitrophenyl Acetamide
Synthesis and Characterization of Related N-Methyl-N-(nitrophenyl)acetamides
The synthesis of derivatives of N-Methyl-N-(4-nitrophenyl)acetamide often involves multi-step chemical reactions, starting from readily available precursors. A common strategy is the nitration of an existing acetanilide (B955) structure, followed by other modifications.
For instance, the synthesis of N-(4-Methyl-3-nitrophenyl)acetamide is typically achieved through the nitration of N-(4-methylphenyl)acetamide. This process involves dissolving the starting material in concentrated sulfuric acid at low temperatures (0–5°C) and then adding a nitrating mixture of fuming nitric acid and sulfuric acid. The reaction is subsequently quenched by pouring it onto ice, followed by extraction and purification to isolate the desired product.
Another significant derivative, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide , serves as an intermediate in the synthesis of more complex molecules like Nintedanib (B1663095). A novel synthetic route for this compound starts with p-nitroaniline. The process involves an acyl chlorination reaction using a chloroacetic agent (such as chloroacetyl chloride) to form 2-chloro-N-p-nitrophenylacetamide, which then undergoes a methylation reaction to yield the final product. google.com This method is noted for its use of readily available materials and thorough reaction steps under mild conditions. google.com
The synthesis of other analogs, such as N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide , can be accomplished starting from N-Methyl-4-nitroaniline through a multi-step reaction process. chemicalbook.com Similarly, the parent compound N-(4-nitrophenyl)acetamide (p-nitroacetanilide) is synthesized via the electrophilic aromatic substitution (nitration) of N-phenylacetamide. jcbsc.orgresearchgate.net
Characterization of these compounds relies on a suite of analytical techniques. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV) spectroscopy, and mass spectrometry (MS) are crucial for confirming the molecular structure. jcbsc.org Thin-layer chromatography (TLC) is often used to monitor the progress of the synthesis. researchgate.net For N-(4-nitrophenyl)acetamide, FTIR analysis reveals characteristic peaks corresponding to aromatic C-H bending and the influence of the NO2 group. jcbsc.org Mass spectrometry confirms the molecular weight and provides fragmentation patterns that help in structure elucidation. researchgate.netresearchgate.net
Table 1: Physical and Chemical Properties of Selected N-(nitrophenyl)acetamide Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| N-(4-Methyl-3-nitrophenyl)acetamide | 2719-14-4 | C₉H₁₀N₂O₃ | 194.19 | Not specified |
| N-(2-methyl-4-nitrophenyl)acetamide | 2719-15-5 | C₉H₁₀N₂O₃ | 194.19 | Not specified |
| N-(4-nitrophenyl)acetamide | 104-04-1 | C₈H₈N₂O₃ | 180.16 | 212 - 216 |
| 2-Chloro-N-(4-nitrophenyl)acetamide | 5436-39-5 | C₈H₇ClN₂O₃ | 214.61 | Not specified |
Data sourced from multiple references. jcbsc.orgchemicalbook.comnih.govnih.govbiosynth.compharmaffiliates.comresearchgate.net
Comparative Analysis of Substituent Effects on Chemical Properties and Reactivity
The chemical properties and reactivity of this compound derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. The nitro group (NO₂) is a strong electron-withdrawing group, which greatly increases the electronegativity of the molecule. mdpi.com This electronic effect is a key determinant of the compound's reactivity.
In N-(4-Methyl-3-nitrophenyl)acetamide , the presence of a methyl group (an electron-donating group) at the para-position and a nitro group (an electron-withdrawing group) at the meta-position relative to the acetamido group creates a unique electronic environment that influences its chemical reactivity. The interplay between these groups can direct further chemical transformations and is crucial for its use as an intermediate in the synthesis of dyes and pharmaceuticals.
Computational studies on the thermal decomposition of N-substituted diacetamides, including N-(4-nitrophenyl)diacetamide , provide further insight into substituent effects. mdpi.comnih.gov The presence of an N-aryl substituent modifies the reactivity compared to simpler diacetamides. mdpi.com The delocalization of the nitrogen lone-pair electrons into the phenyl group can affect the activation energy of thermal decomposition. nih.gov However, when the phenyl ring is perpendicular to the plane of the diacetamide (B36884) group, the effect of electron-withdrawing or electron-donating groups on the reaction rate is not substantial. mdpi.com This suggests that the conformation of the molecule plays a critical role in mediating substituent effects.
The introduction of different substituents leads to varied properties. For example, comparing N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA) and N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA) as corrosion inhibitors showed that their effectiveness depends on both concentration and molecular structure. researchgate.net The methoxy (B1213986) group in MMPA, being electron-donating, enhances its performance compared to the unsubstituted phenyl ring in MPA, demonstrating a clear substituent effect on its chemical function. researchgate.net
Isomeric Studies and Positional Isomerism (e.g., N-(4-Methyl-3-nitrophenyl)acetamide vs. N-methyl-2-(4-nitrophenyl)acetamide)
A clear example is the comparison between isomers like N-(4-Methyl-3-nitrophenyl)acetamide and N-(2-methyl-4-nitrophenyl)acetamide . nih.gov Both have the same molecular formula (C₉H₁₀N₂O₃) and molecular weight, but the different placement of the methyl and nitro groups results in distinct chemical identities and potential applications. nih.govnih.gov The nitration of N-(4-methylphenyl)acetamide, for instance, must be carefully controlled to favor the formation of the 3-nitro isomer over other possibilities.
Similarly, the nitration of N-phenylacetamide can yield both ortho and para isomers, with the para-product, N-(4-nitrophenyl)acetamide , being favored due to steric hindrance at the ortho position. researchgate.netresearchgate.net
Studies on hydroxylated analogs further highlight the importance of isomerism. A comparative analysis of the crystal structures of N-(4-hydroxy-2-nitrophenyl)acetamide and N-(4-hydroxy-3-nitrophenyl)acetamide revealed significant differences. nih.gov The 2-nitro isomer is more planar than the 3-nitro isomer. This difference in planarity affects their crystal packing and hydrogen-bonding patterns. In the 2-nitro isomer, the N-H group forms an intramolecular hydrogen bond with a nitro oxygen atom, whereas in the 3-nitro isomer, it forms an intermolecular hydrogen bond. nih.gov These structural distinctions can translate to different biological activities and chemical behaviors.
In another study, researchers specifically looked for the positional isomers N-(2-hydroxy-6-nitrophenyl)acetamide and N-(2-hydroxy-4-nitrophenyl)acetamide in a bacterial extract but were able to exclude their presence based on differing retention times in liquid chromatography-mass spectrometry (LC/MS) analysis, emphasizing the analytical distinguishability of these isomers. mdpi.com
Table 2: Comparison of Selected Positional Isomers
| Compound Name | Key Structural Feature | Impact of Isomerism |
|---|---|---|
| N-(4-Methyl-3-nitrophenyl)acetamide | Nitro group is meta to the acetamido group; Methyl group is para. nih.gov | The specific substitution pattern confers unique reactivity, making it a valuable synthetic intermediate. |
| N-(2-methyl-4-nitrophenyl)acetamide | Nitro group is para to the acetamido group; Methyl group is ortho. nih.gov | Different electronic and steric environment compared to the 3-nitro isomer, leading to distinct properties. |
| N-(4-hydroxy-2-nitrophenyl)acetamide | Nitro group is ortho to the hydroxyl group. nih.gov | More planar structure with an intramolecular N-H···O hydrogen bond. nih.gov |
Future Research Directions
Development of Innovative and Sustainable Synthetic Methodologies
The traditional synthesis of N-aryl acetamides often involves harsh reaction conditions, such as high temperatures and pressures, or the use of noble and toxic metal catalysts, which are not aligned with the principles of green chemistry. acs.orgarabjchem.org Future research is focused on developing more sustainable and innovative synthetic routes.
A promising avenue is the development of metal-free catalytic systems. For instance, a transition-metal-free strategy has been demonstrated for the synthesis of N-aryl amides using stable aryltriazenes with acetonitrile, promoted by a reusable Brønsted acidic ionic liquid under ambient conditions. arabjchem.org This approach is environmentally benign and utilizes readily available starting materials. arabjchem.org Another innovative direction is the use of alternative energy sources, such as light, to drive reactions. Photoredox catalysis, for example, enables C-N coupling reactions under mild conditions, representing a significant improvement over high-temperature protocols. nih.gov
Furthermore, simplifying synthetic pathways is a key goal. A novel, patented method for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, highlights a streamlined process starting from p-nitroaniline, proceeding through an acyl chlorination, and followed by a methylation step. google.com This route is noted for its mild reaction conditions and suitability for large-scale production. google.com Future work will likely expand on these principles, exploring biocatalysis, microwave-assisted synthesis, and continuous-flow processes to create even more efficient, scalable, and sustainable methods for producing N-Methyl-N-(4-nitrophenyl)acetamide. unife.ituni-saarland.desemanticscholar.orgresearchgate.net
Comprehensive Exploration of Advanced Spectroscopic Probes for Detailed Structural Insights
While standard spectroscopic techniques like FTIR, UV-Vis, and mass spectrometry have been used to characterize N-(4-nitrophenyl)acetamide, providing foundational data on its structure and fragmentation, future research calls for the application of more advanced analytical methods. nih.govjcbsc.org The goal is to gain a more profound understanding of the molecule's three-dimensional structure, electronic properties, and intermolecular interactions.
Advanced mass spectrometry can offer detailed insights into fragmentation patterns, while multidimensional NMR techniques could fully elucidate the spatial relationships between atoms. nih.gov A particularly powerful tool for future exploration is single-crystal X-ray diffraction. Studies on structurally similar nitrated acetanilides have revealed crucial details about how different substituent groups affect molecular planarity, bond angles, and crystal packing through hydrogen bonds. rsc.org Applying this technique to this compound would provide precise data on its solid-state conformation.
Moreover, the integration of advanced spectroscopic techniques with chemometrics—the use of statistical analysis on large spectral datasets—holds immense potential. nih.gov This combination can help uncover subtle spectral features that correlate with specific structural or electronic properties. Future studies may also employ techniques like Surface-Enhanced Raman Spectroscopy (SERS) for ultra-sensitive detection and analysis, which has proven effective for other nitroaromatic compounds. rsc.org
Refined Computational Modeling of Complex Reaction Pathways and Energetics
Computational chemistry offers a powerful lens through which to examine the intricacies of this compound. Future research will increasingly rely on refined computational modeling to predict molecular properties and understand complex reaction mechanisms. Density Functional Theory (DFT) is a cornerstone of this approach, enabling the optimization of molecular geometries and the calculation of electronic properties such as the molecular electrostatic potential (MEP), which maps charge distributions. mdpi.compreprints.org
These computational tools can be used to simulate and predict the outcomes of the innovative synthetic methods discussed previously. For example, modeling can help elucidate the distinct mechanistic pathways in photoredox catalysis, guiding the selection of catalysts and reaction conditions for optimal results. nih.gov DFT calculations can also predict the computed O-H stretching frequencies for aggregates, which can serve as predictors for experimental reaction rates in acid-catalyzed reactions involving nitro compounds. nih.gov
Furthermore, computational studies on related N-diacetamides have investigated decomposition mechanisms and the kinetic effects of different substituents on the nitrogen atom. mdpi.compreprints.org Applying similar models to this compound could predict its thermal stability and reactivity, providing critical data for its potential applications. These theoretical investigations are essential for rationally designing new experiments and accelerating the discovery process. mdpi.com
Expansion of Non-Biological Applications in Emerging Fields of Material Science and Supramolecular Chemistry
While many aryl amides have biological applications, future research on this compound is poised to explore its potential in non-biological areas, particularly material science and supramolecular chemistry. The inherent properties of nitroaromatic compounds suggest several promising avenues. Historically, the related compound N-(4-nitrophenyl)acetamide has been used as an intermediate in the production of dyes and explosives. jcbsc.orgnih.govresearchgate.net This suggests that this compound could possess interesting chromophoric properties for use in advanced pigments or functional dyes.
A significant area of future research is in the field of nonlinear optical (NLO) materials, which are crucial for optoelectronic technologies. Molecules with a donor-π-acceptor (D-π-A) structure often exhibit strong NLO properties. mdpi.com The structure of this compound, featuring an electron-withdrawing nitro group and an electron-donating acetamide (B32628) group connected by a phenyl π-system, makes it a candidate for NLO applications. mdpi.comresearchgate.net Computational studies can be employed to calculate its NLO properties and guide the synthesis of derivatives with enhanced performance. mdpi.comresearchgate.net
In supramolecular chemistry, the focus is on designing molecules that self-assemble into ordered structures through non-covalent interactions. nih.gov The study of how related acetanilides form chains and layers via hydrogen bonding provides a blueprint for this research. rsc.org this compound, which lacks a traditional N-H hydrogen bond donor, could be engineered to participate in other forms of intermolecular interactions (like CH-π or halogen bonding by adding appropriate substituents), leading to novel supramolecular architectures and smart materials. researchgate.net The ability of nitro compounds to participate in co-catalytic H-bonded aggregates also opens up possibilities for its use in directing chemical reactions from a supramolecular perspective. nih.gov
Rational Design and Synthesis of Novel Derivatives with Tailored Chemical Functionality
Building on the knowledge gained from synthetic, spectroscopic, and computational studies, a key future direction is the rational design and synthesis of new derivatives of this compound with specific, tailored functions. By strategically modifying the core structure, researchers can fine-tune its chemical and physical properties for targeted applications.
One established strategy is the introduction of reactive functional groups. For example, the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide creates a derivative where the chloro group acts as a handle for subsequent chemical transformations, famously serving as a key intermediate in the synthesis of the drug Nintedanib (B1663095). google.com Similar strategies could be used to attach the molecule to polymers or surfaces.
For material science applications, derivatives can be designed to optimize electronic properties. Adding various electron-donating or electron-withdrawing groups to the phenyl ring could modulate the molecule's absorption spectrum for use in custom dyes or enhance its nonlinear optical response. mdpi.comnih.gov For supramolecular chemistry, functional groups capable of specific, directional interactions—such as carboxylic acids, pyridines, or thiols—could be incorporated to guide the self-assembly of the molecules into predictable and complex higher-order structures. rsc.orgnih.gov This targeted approach to derivatization, combining synthesis with predictive modeling, represents a powerful strategy for unlocking new functionalities based on the this compound scaffold. nih.govmalariaworld.org
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-Methyl-N-(4-nitrophenyl)acetamide?
The synthesis typically involves the acylation of 4-nitro-N-methylaniline with acetic anhydride under reflux conditions. A base like pyridine or triethylamine is added to neutralize acetic acid byproducts, improving yield (60–75%). Purification via recrystallization from aqueous ethanol ensures >95% purity . Comparative studies show that substituting acetic anhydride with acetyl chloride under anhydrous conditions may reduce side reactions but requires strict temperature control (0–5°C) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key methods include:
- NMR Spectroscopy : NMR peaks at δ 2.15 (s, 3H, CH), δ 3.45 (s, 3H, N–CH), and δ 8.20–8.40 (m, 4H, aromatic protons) confirm the acetamide and nitrophenyl groups .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, validating bond lengths (e.g., C–N: 1.34 Å) and angles .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) and detects nitro-group degradation byproducts .
Q. What are the key physicochemical properties relevant to experimental design?
- Melting Point : 153–154°C (sharp melting indicates high crystallinity) .
- Solubility : Sparingly soluble in water (0.2 g/L at 25°C), soluble in DMSO (120 g/L) and ethanol (15 g/L). Solvent choice impacts reaction kinetics and bioassay compatibility .
- Stability : Hydrolyzes under strong acidic/basic conditions to yield 4-nitro-N-methylaniline and acetic acid. Storage in anhydrous environments at 4°C is recommended .
Advanced Research Questions
Q. How do structural modifications of this compound influence biological activity?
Structure-activity relationship (SAR) studies reveal:
| Compound | Modification | Biological Activity |
|---|---|---|
| This compound | Baseline structure | Moderate enzyme inhibition (IC = 50 µM) |
| N-(4-Nitrophenyl)acetamide | No methyl group | Reduced activity (IC = 120 µM) |
| N-Methyl-N-(2-nitrophenyl)acetamide | Nitro group at ortho | Enhanced cytotoxicity (IC = 25 µM) |
| The para-nitro group enhances electron-withdrawing effects, stabilizing interactions with enzyme active sites. Methyl substitution on nitrogen improves metabolic stability . |
Q. How can researchers resolve contradictions in reported biological activities?
Discrepancies often arise from:
- Purity Variations : Impurities (e.g., residual 4-nitroaniline) may skew bioassay results. Validate purity via HPLC and mass spectrometry .
- Assay Conditions : Differences in solvent (DMSO vs. ethanol) or pH alter compound solubility and reactivity. Standardize protocols using phosphate-buffered saline (pH 7.4) .
- Target Specificity : Screen against isoform-specific enzymes (e.g., COX-2 vs. COX-1) to clarify selectivity .
Q. What advanced techniques elucidate the mechanism of action of this compound?
- Molecular Docking : AutoDock Vina predicts binding affinity to targets like cyclooxygenase (ΔG = −8.2 kcal/mol). The nitro group forms hydrogen bonds with Arg120, while the methyl group stabilizes hydrophobic interactions .
- Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition (K = 40 µM) against trypsin-like proteases, suggesting allosteric modulation .
- Metabolite Profiling : LC-MS identifies hydrolysis products (e.g., 4-nitro-N-methylaniline) in hepatic microsomes, guiding toxicity assessments .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
SHELX-based refinement of X-ray data confirms:
- Planarity : The acetamide group and nitrophenyl ring are coplanar (dihedral angle < 5°), favoring π-π stacking in crystal lattices .
- Hydrogen Bonding : N–H···O interactions (2.8 Å) between acetamide NH and nitro O stabilize the crystal structure .
Discrepancies between computational (DFT) and experimental bond lengths highlight the need for multi-method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
